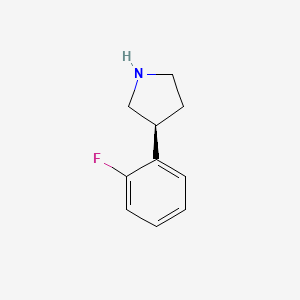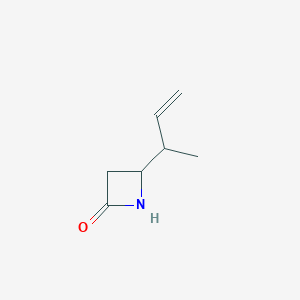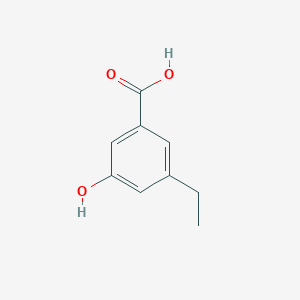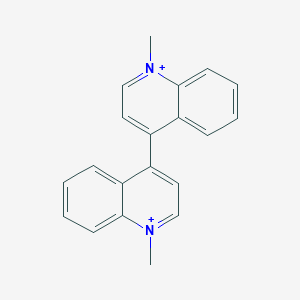
1,1'-Dimethyl-4,4'-biquinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-4,4’-biquinolin-1-ium is a quaternary ammonium compound with a unique structure consisting of two quinoline units connected through a central nitrogen atom. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-4,4’-biquinolin-1-ium typically involves the quaternization of 4,4’-biquinoline with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 1,1’-Dimethyl-4,4’-biquinolin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dimethyl-4,4’-biquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various alkylated quinoline derivatives.
Scientific Research Applications
1,1’-Dimethyl-4,4’-biquinolin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-4,4’-biquinolin-1-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium: Known for its use as a herbicide (Paraquat).
4,4’-Biquinoline: A precursor in the synthesis of 1,1’-Dimethyl-4,4’-biquinolin-1-ium.
Quinoline: A fundamental structure in many biologically active compounds.
Uniqueness: 1,1’-Dimethyl-4,4’-biquinolin-1-ium stands out due to its dual quinoline structure, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and interact with a wide range of molecular targets makes it a valuable compound in various research fields.
Properties
CAS No. |
82342-93-6 |
|---|---|
Molecular Formula |
C20H18N2+2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-methyl-4-(1-methylquinolin-1-ium-4-yl)quinolin-1-ium |
InChI |
InChI=1S/C20H18N2/c1-21-13-11-15(17-7-3-5-9-19(17)21)16-12-14-22(2)20-10-6-4-8-18(16)20/h3-14H,1-2H3/q+2 |
InChI Key |
SFSFRMTXEMGWQD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C3=CC=[N+](C4=CC=CC=C34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
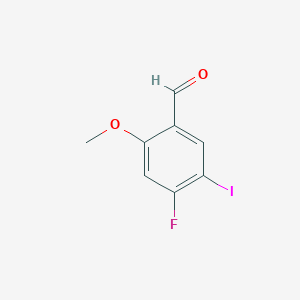
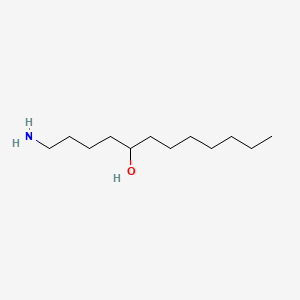
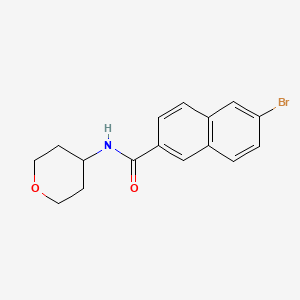
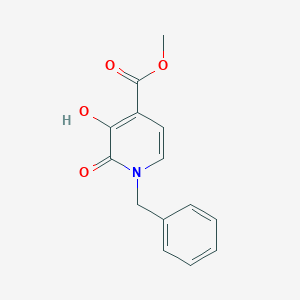
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)
